Methyl 3-nitro-4-(trifluoromethyl)benzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-nitro-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO4/c1-17-8(14)5-2-3-6(9(10,11)12)7(4-5)13(15)16/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKARPFALPFVMPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649954 | |
| Record name | Methyl 3-nitro-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126541-81-9 | |
| Record name | Methyl 3-nitro-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Nitro and Trifluoromethyl Moieties in Organic Synthesis and Medicinal Chemistry
The combination of nitro (NO₂) and trifluoromethyl (CF₃) groups on an aromatic scaffold is a powerful strategy in modern drug design and organic synthesis. bohrium.comhovione.com
The nitro group is a versatile functional group in medicinal chemistry. acs.orgnih.gov It is strongly electron-withdrawing, a property that can significantly influence a molecule's electronic distribution, stability, and receptor binding affinity. svedbergopen.com While historically associated with toxicity concerns, the nitro group is a key component in numerous therapeutic agents, including anticancer, antitubercular, and antiparasitic drugs, often leveraging bioreductive activation mechanisms. acs.orgnih.govmdpi.com In organic synthesis, the nitro group's electron-withdrawing nature facilitates certain reactions and it can be readily reduced to an amino group, providing a synthetic handle for further molecular elaboration. wisdomlib.org
The trifluoromethyl group is a privileged moiety in medicinal chemistry, prized for its unique properties that can enhance the efficacy of drug candidates. bohrium.commdpi.com Its inclusion can improve metabolic stability by blocking sites prone to oxidation, increase lipophilicity to enhance membrane permeability, and favorably modulate the acidity or basicity of nearby functional groups. hovione.commdpi.comwikipedia.org The C-F bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of the CF₃ group. mdpi.com It is often used as a bioisostere for chlorine or methyl groups to fine-tune a compound's steric and electronic profile. wikipedia.org Notable drugs containing a trifluoromethyl group include the antidepressant fluoxetine (B1211875) (Prozac) and the anti-inflammatory drug celecoxib (B62257) (Celebrex). wikipedia.org
Overview of Aromatic Carboxylic Acid Esters in Chemical Sciences
Aromatic carboxylic acid esters are a fundamental class of organic compounds with widespread importance. numberanalytics.comnumberanalytics.com They are characterized by an ester functional group (-COO-R) attached to an aromatic ring. numberanalytics.com These compounds are crucial intermediates in the production of pharmaceuticals, agrochemicals, and polymers. numberanalytics.com
The synthesis of aromatic esters can be achieved through various methods, with Fischer esterification being a classic approach. numberanalytics.comlibretexts.org This method involves the acid-catalyzed reaction of an aromatic carboxylic acid with an alcohol. numberanalytics.comlibretexts.org Other methods include the reaction of aromatic acid chlorides with alcohols, a highly efficient process often performed in the presence of a base. numberanalytics.com
The reactivity of aromatic esters makes them versatile building blocks in synthesis. numberanalytics.com The ester group can undergo hydrolysis to yield the corresponding carboxylic acid and alcohol, or be reduced to an alcohol. numberanalytics.com Furthermore, the aromatic ring itself can participate in reactions such as electrophilic substitution. numberanalytics.com
Research Trajectories for Methyl 3 Nitro 4 Trifluoromethyl Benzoate
Established Synthetic Pathways for Substituted Benzoates
The synthesis of this compound can be achieved through several well-established chemical transformations. These methods, while traditional, form the bedrock of its production and are widely practiced in both laboratory and industrial settings.
Hydrolysis of 3-Nitro-4-(trifluoromethyl)benzonitrile to the Corresponding Benzamide (B126) and Subsequent Alcoholysis
One common synthetic route involves a two-step process starting from 3-nitro-4-(trifluoromethyl)benzonitrile. The initial step is the hydrolysis of the nitrile group to a primary amide. This transformation can be catalyzed by either an acid or a base. For instance, a method for preparing the related compound, 2-nitro-4-trifluoromethyl methyl benzoate (B1203000), involves hydrolyzing 2-nitro-4-trifluoromethyl benzonitrile (B105546) to 2-nitro-4-trifluoromethyl benzamide using an inorganic base like sodium hydroxide (B78521) or potassium hydroxide in the presence of water. google.com
Following the formation of the benzamide, the next step is alcoholysis to yield the desired methyl ester. In the synthesis of 2-nitro-4-trifluoromethyl methyl benzoate, the intermediate benzamide is reacted with a sulfuric acid-methanol solution. google.com The reaction conditions for this alcoholysis are typically mild, with temperatures ranging from 60-80°C. google.com This method is noted for its simple post-treatment and the ability to produce a high-purity product with a good yield, making it suitable for industrial-scale production. google.com
Esterification Approaches with Functionalized Benzoic Acids
A direct and widely used method for synthesizing this compound is the Fischer esterification of the corresponding carboxylic acid, 3-nitro-4-(trifluoromethyl)benzoic acid. This acid-catalyzed reaction typically employs an excess of methanol (B129727), which serves as both the reactant and the solvent, with a strong acid catalyst such as sulfuric acid. The mixture is usually heated under reflux to drive the equilibrium towards the formation of the ester. truman.edu It is crucial that the starting benzoic acid is completely dry, as the presence of water can shift the equilibrium back towards the reactants, thereby reducing the product yield. truman.edu
For example, the synthesis of the analogous methyl 4-fluoro-3-nitrobenzoate is achieved by dissolving 4-fluoro-3-nitro-benzoic acid in methanol, adding concentrated sulfuric acid, and refluxing the mixture for three hours. After cooling and pouring onto ice, the precipitated product is collected, yielding 90% of the desired ester. Similarly, the esterification of m-nitrobenzoic acid to methyl m-nitrobenzoate is a common undergraduate laboratory experiment. truman.edu
To enhance the efficiency of the esterification, alternative catalysts can be employed. A patented process describes the use of polyfluoroalkanesulfonic acids as catalysts for the esterification of nitrobenzoic acids with C1-C3 alkanols in an inert solvent. google.com This process operates at temperatures between 60°C and 120°C and uses a catalytic amount of the polyfluoroalkanesulfonic acid (0.1 to 20 mol%). google.com
Nitration Strategies for Methyl 4-(trifluoromethyl)benzoate Precursors: Regioselectivity and Yield Considerations
The direct nitration of methyl 4-(trifluoromethyl)benzoate is a primary method for the synthesis of this compound. This reaction is an example of an electrophilic aromatic substitution. The trifluoromethyl group and the methyl ester group are both electron-withdrawing, which deactivates the benzene ring towards electrophilic attack. However, they direct the incoming electrophile, the nitronium ion (NO₂⁺), to the meta-position (position 3). rsc.org
The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid. The reaction is highly exothermic and requires careful temperature control to prevent the formation of unwanted byproducts and ensure safety. mnstate.eduyoutube.com An optimized procedure involves dissolving methyl 4-(trifluoromethyl)benzoate in concentrated sulfuric acid and cooling the mixture to 0–5°C. A 58% excess of nitric acid is then added dropwise while maintaining the low temperature. The reaction is then allowed to warm to room temperature before being quenched on ice to precipitate the solid product. Strict temperature control is essential to minimize polynitration.
The regioselectivity of this reaction is high, predominantly yielding the 3-nitro isomer. rsc.org The yield of the desired product can be quite good, with reports of 81-85% for the analogous nitration of methyl benzoate. orgsyn.org However, the yield can be significantly affected by the reaction temperature; for instance, in the nitration of methyl benzoate, the yield of the solid product decreases as the temperature rises. orgsyn.org
Advanced Synthetic Strategies and Process Intensification
In recent years, there has been a significant push towards developing more efficient, safer, and sustainable methods for chemical synthesis. This has led to the exploration of advanced catalytic systems and process intensification techniques like continuous flow chemistry for the production of nitroaromatic compounds.
Catalytic Systems in the Synthesis of Nitrotrifluoromethylated Benzoates
The development of novel catalytic systems aims to improve the efficiency and selectivity of nitration and esterification reactions while potentially reducing the use of harsh reagents like concentrated sulfuric acid.
In the context of esterification, while traditional methods rely on strong mineral acids, research into solid acid catalysts is ongoing. For the nitration step, a 2023 study reported a continuous-flow nitration process using solid acid catalysts in the presence of nitric acid. rsc.org Another study in the same year investigated the use of Mo(VI)-supported TiO₂–ZrO₂ mixed-metal oxide as a solid acid catalyst for the liquid-phase continuous-flow nitration of aromatic compounds with aqueous nitric acid. acs.org This system demonstrated high yields (over 90%) and good catalyst turnover, offering a more sustainable alternative to traditional mixed-acid nitration. acs.org
The use of such catalytic systems can lead to milder reaction conditions, easier product separation, and catalyst recyclability, contributing to a more environmentally friendly process.
Continuous Flow Reaction Methodologies for Aromatic Nitration
Continuous flow chemistry has emerged as a powerful tool for process intensification, particularly for highly exothermic and potentially hazardous reactions like aromatic nitration. beilstein-journals.org The small reaction volumes and high surface-area-to-volume ratios in microreactors or tubular reactors allow for excellent heat and mass transfer, enabling precise temperature control and minimizing the risk of thermal runaways. rsc.orgsoton.ac.ukvapourtec.com
Several studies have demonstrated the advantages of continuous flow for aromatic nitration. For instance, a continuous-flow microreaction process for the mononitration of various aromatic compounds achieved high yields and excellent selectivity. rsc.org This process was successfully scaled up for continuous production, demonstrating its industrial potential. rsc.org Another advantage is the potential for waste acid recycling, which enhances the economic and environmental profile of the process. rsc.org
The application of continuous flow technology to nitration reactions can lead to significantly shorter reaction times compared to batch processes. For example, the continuous nitration of 2-methylindole (B41428) was achieved with a residence time of only 48 seconds, yielding 70% of the product. beilstein-journals.org The precise control over reaction parameters in a continuous flow setup can also lead to improved reproducibility and higher product quality with fewer impurities. vapourtec.com
| Parameter | Batch Nitration | Continuous Flow Nitration |
| Safety | Higher risk of thermal runaway due to large reaction volume and poor heat transfer. rsc.org | Minimized risk of runaway reactions due to small reaction volume and excellent heat control. vapourtec.com |
| Selectivity | Can be difficult to control, potentially leading to over-nitration and byproducts. rsc.org | High selectivity can be achieved through precise control of stoichiometry and residence time. rsc.org |
| Reaction Time | Typically longer reaction times are required. | Significantly shorter reaction times, often on the order of seconds to minutes. beilstein-journals.org |
| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by running multiple reactors in parallel or by extending the operation time. rsc.org |
| Process Control | Less precise control over reaction parameters. rsc.org | Precise control over temperature, pressure, and mixing. vapourtec.com |
Optimization of Reaction Parameters for Enhanced Synthetic Efficiency and Selectivity
The efficiency and selectivity of the nitration of methyl 4-(trifluoromethyl)benzoate are highly dependent on several key reaction parameters. Careful optimization of these parameters is crucial to maximize the yield of the desired product, this compound, while minimizing the formation of unwanted byproducts, such as dinitrated compounds.
Temperature: Temperature control is one of the most critical factors in this synthesis. The nitration reaction is exothermic, and elevated temperatures can lead to the formation of dinitrated and other undesirable side products. rasayanjournal.co.in Maintaining a low temperature, typically between 0 and 15°C, is essential for achieving high selectivity for the mono-nitrated product.
Ratio of Nitrating Agents: The ratio of concentrated nitric acid to concentrated sulfuric acid in the nitrating mixture also plays a significant role. Sulfuric acid acts as a catalyst by promoting the formation of the nitronium ion. Varying the acid ratio can influence the reaction rate and the formation of byproducts. An excess of sulfuric acid can increase the concentration of the nitronium ion, potentially leading to a faster reaction but also an increased risk of over-nitration if not carefully controlled.
Reaction Time: The duration of the reaction is another important parameter to optimize. A reaction time that is too short may result in incomplete conversion of the starting material, while an excessively long reaction time can increase the likelihood of side reactions and byproduct formation. The optimal reaction time is often determined empirically by monitoring the reaction progress using techniques such as Thin Layer Chromatography (TLC).
Green Chemistry Principles and Sustainable Synthesis of this compound
The traditional method for synthesizing this compound, while effective, presents several environmental and safety concerns associated with the use of large quantities of strong, corrosive acids and organic solvents. In line with the principles of green chemistry, research efforts are being directed towards developing more sustainable and environmentally benign synthetic routes.
Solvent-Free Synthesis: One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Research has explored solvent-free nitration reactions, which not only reduce environmental pollution but can also simplify the work-up procedure and potentially lower costs.
Use of Solid Acid Catalysts: To circumvent the issues associated with the use of concentrated sulfuric acid, the use of solid acid catalysts is a promising green alternative. Zeolites and other solid acids are being investigated for their potential to catalyze nitration reactions. These catalysts are often reusable, non-corrosive, and can lead to higher selectivity and easier product separation. For instance, zeolite β has been used as a catalyst for the nitration of simple aromatic compounds, offering the potential for a recyclable and more environmentally friendly process. capes.gov.br
Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has emerged as a green technology that can significantly reduce reaction times, improve yields, and enhance the selectivity of reactions. The application of microwave irradiation to the nitration of aromatic compounds is an area of active research. This technique can provide rapid and uniform heating, leading to more efficient and controlled reactions compared to conventional heating methods. While specific studies on the microwave-assisted synthesis of this compound are not yet prevalent, the successful application of this technology to other nitration reactions suggests its potential for a greener synthesis of this compound.
Electrophilic Aromatic Substitution Reactions on the Benzoate Core
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene and its derivatives. However, the feasibility and outcome of such reactions on this compound are profoundly influenced by the existing substituents.
Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups are powerful electron-withdrawing groups (EWGs). vaia.com This electron-withdrawing nature is a result of both inductive effects and, in the case of the nitro group, resonance effects. khanacademy.orgyoutube.com The strong electronegativity of the oxygen atoms in the nitro group and the fluorine atoms in the trifluoromethyl group pulls electron density away from the benzene ring, making it less nucleophilic and thus less reactive towards incoming electrophiles. vaia.com Consequently, both groups are classified as deactivating groups for electrophilic aromatic substitution. khanacademy.orgorganicchemistrytutor.com
In addition to deactivating the ring, these substituents also direct any incoming electrophile to a specific position. Both the nitro and trifluoromethyl groups are meta-directors. vaia.comyoutube.comcognitoedu.org This is because the deactivation is most pronounced at the ortho and para positions relative to the substituent. Resonance structures of the intermediates that would be formed upon ortho or para attack show a destabilizing placement of positive charge adjacent to the positively charged nitrogen of the nitro group or the electron-deficient carbon of the trifluoromethyl group. youtube.com Attack at the meta position avoids this unfavorable arrangement, making it the most likely site for electrophilic substitution. Therefore, any further electrophilic substitution on the this compound ring would be expected to occur at the position meta to both the nitro and trifluoromethyl groups, which is the 5-position.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Preference |
| Nitro (-NO₂) | Electron-withdrawing | Electron-withdrawing | Strong deactivator | Meta |
| Trifluoromethyl (-CF₃) | Strong electron-withdrawing | Negligible | Strong deactivator | Meta |
| Methyl Ester (-COOCH₃) | Electron-withdrawing | Electron-withdrawing | Moderate deactivator | Meta |
Table 1: Directing effects of substituents on the benzene ring of this compound.
Reduction Reactions of this compound
The nitro and ester groups on the molecule can be selectively reduced to other functional groups, providing pathways to a variety of derivatives.
The reduction of a nitro group to an amine is a common and important transformation in organic synthesis. masterorganicchemistry.com This can be achieved through several methods, including catalytic hydrogenation or the use of metals in acidic media. masterorganicchemistry.comyoutube.com For aromatic nitro compounds, common reducing systems include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). youtube.comsciencemadness.org Another effective method is catalytic hydrogenation using a palladium, platinum, or nickel catalyst. masterorganicchemistry.com These methods are generally chemoselective for the nitro group, leaving the ester and trifluoromethyl groups intact. The resulting product would be methyl 3-amino-4-(trifluoromethyl)benzoate.
| Reagent | Conditions | Product |
| Sn, HCl | Acidic medium | Methyl 3-amino-4-(trifluoromethyl)benzoate |
| Fe, HCl | Acidic medium | Methyl 3-amino-4-(trifluoromethyl)benzoate |
| H₂, Pd/C | Catalytic hydrogenation | Methyl 3-amino-4-(trifluoromethyl)benzoate |
Table 2: Common reagents for the reduction of the nitro group.
The ester group can be reduced to a primary alcohol. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective at reducing esters under standard conditions. libretexts.org However, the use of NaBH₄ in combination with a protic solvent like methanol can facilitate the reduction of aromatic esters to their corresponding alcohols. researchgate.net The reduction of this compound with a strong reducing agent would yield (3-nitro-4-(trifluoromethyl)phenyl)methanol. It is important to choose the reducing agent and conditions carefully to avoid the simultaneous reduction of the nitro group. For instance, catalytic hydrogenation would likely reduce both the nitro and ester groups, whereas metal hydrides are more selective towards the ester.
| Reagent | Conditions | Product |
| LiAlH₄ | Aprotic solvent (e.g., THF, diethyl ether) | (3-nitro-4-(trifluoromethyl)phenyl)methanol |
| NaBH₄, Methanol | Refluxing THF | (3-nitro-4-(trifluoromethyl)phenyl)methanol |
Table 3: Reagents for the reduction of the ester group.
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with another alcohol. researchgate.net this compound can undergo transesterification in the presence of an acid or base catalyst and an excess of another alcohol. researchgate.net For example, reacting it with ethanol (B145695) in the presence of an acid catalyst would produce ethyl 3-nitro-4-(trifluoromethyl)benzoate and methanol. This reaction is typically reversible, and the equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing one of the products (e.g., methanol) as it is formed. Various catalysts, including mineral acids, metal alkoxides, and solid acid catalysts, can be employed for this transformation. researchgate.netmdpi.com
Derivatization at the Aromatic Ring through Further Functionalization
Further functionalization of the aromatic ring of this compound can lead to a diverse range of derivatives. One potential route for derivatization involves the transformation of the nitro group into a diazonium salt, which is a versatile intermediate in organic synthesis. The amine, obtained from the reduction of the nitro group, can be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This salt can then undergo a variety of Sandmeyer and related reactions to introduce a wide range of substituents, such as halogens, cyano groups, and hydroxyl groups, onto the aromatic ring.
Another approach for derivatization could involve nucleophilic aromatic substitution (SNA_r). Although the benzene ring is generally electron-rich, the presence of the strongly electron-withdrawing nitro and trifluoromethyl groups can make the ring susceptible to attack by strong nucleophiles, particularly at the positions ortho and para to these groups.
Rearrangement Pathways in Related Nitrobenzoate Derivatives
While specific research on the rearrangement pathways of this compound is not extensively documented in publicly available literature, the reactivity of structurally related nitroaromatic compounds provides significant insight into potential transformations. The study of rearrangement reactions in substituted nitroaromatics, particularly under strong acidic conditions, reveals characteristic migration patterns of the nitro group. These pathways are heavily influenced by the nature and position of other substituents on the aromatic ring.
Research into various substituted nitroanilines, nitrophenols, and alkyl-nitrobenzenes has established that the nitro group can undergo intramolecular migration, typically a 1,3-shift. houstonmethodist.orgrsc.org These reactions are generally acid-catalyzed, often requiring a superacid like trifluoromethanesulphonic acid or concentrated sulfuric acid to proceed. houstonmethodist.orgrsc.orgrsc.org
For instance, studies on 1,3-dialkyl-2-nitrobenzenes have shown that they rearrange in trifluoromethanesulphonic acid to form the corresponding 4-nitro derivatives. houstonmethodist.org This transformation is an intramolecular process, confirmed by double-labeling experiments, and proceeds via a direct 1,3-shift of the nitro group. houstonmethodist.org The reaction rate is sensitive to the acidity of the medium and the size of the alkyl substituents. houstonmethodist.org Similarly, substituted 2-nitroanilines have been observed to rearrange in concentrated sulfuric acid, yielding products consistent with a 1,3-migration of the nitro group. rsc.org The mechanism is believed to involve the protonation of the substrate at the carbon atom bearing the nitro group, forming a Wheland intermediate, followed by the rate-determining migration of the nitro group. rsc.orgrsc.org
In the case of o-nitrophenols with an additional substituent at the 3-position (such as a nitro, chloro, or methyl group), rearrangement in trifluoromethanesulphonic acid at elevated temperatures predominantly yields the isomer where the nitro group has migrated to the opposite ortho position (a 1,3-shift). rsc.org The rate of this rearrangement is influenced by the electronic nature of the 3-substituent, with the order being Me > Cl > NO2. rsc.org
These findings suggest that a potential, albeit likely challenging, rearrangement pathway for this compound could involve an acid-catalyzed intramolecular migration of the nitro group. The presence of two strong electron-withdrawing groups—the nitro group and the trifluoromethyl group—on the benzene ring significantly deactivates the ring towards electrophilic attack, which is a key step in these rearrangements (protonation). However, under sufficiently harsh acidic conditions, a 1,3-shift of the nitro group from position 3 to position 5 could be a theoretically possible, though likely slow, rearrangement pathway.
The table below summarizes findings from studies on related nitroaromatic compounds.
| Starting Compound Class | Conditions | Primary Rearrangement Type | Key Findings |
| 1,3-Dialkyl-2-nitrobenzenes | Trifluoromethanesulphonic acid | Intramolecular 1,3-shift | Reaction rate increases with the size of the alkyl group and is acid-dependent. houstonmethodist.org |
| Substituted 2-nitroanilines | Concentrated Sulphuric Acid (110 °C) | 1,3-migration of the nitro group | The reaction rate is largely independent of acidity in the 83-97% H2SO4 range for 2,3-dinitroaniline. rsc.org |
| 3-Substituted-o-nitrophenols | Trifluoromethanesulphonic acid (100 °C) | 1,3-shift to the opposite ortho position | The rate varies with the 3-substituent in the order Me > Cl > NO2. rsc.org |
Applications of Methyl 3 Nitro 4 Trifluoromethyl Benzoate in Synthetic Chemistry
Role as a Key Intermediate in Complex Organic Synthesis
Methyl 3-nitro-4-(trifluoromethyl)benzoate is primarily utilized as a key intermediate in the multi-step synthesis of more complex organic molecules. Its utility stems from the presence of functional groups that can undergo reliable and well-understood chemical transformations. Organic chemists leverage this compound as a foundational piece to construct larger, more intricate molecular architectures, particularly for pharmaceutically relevant substances. nih.govfrontiersin.org
One of the most critical reactions this intermediate undergoes is the reduction of its nitro group. Using standard reducing agents, such as hydrogen gas with a palladium catalyst, the nitro group (-NO₂) is selectively converted into an amino group (-NH₂). This transformation yields methyl 3-amino-4-(trifluoromethyl)benzoate, a new intermediate with a different set of reactive properties. This resulting aniline (B41778) derivative is a cornerstone for building diverse molecular frameworks, as the amino group can readily participate in a wide array of subsequent reactions, including diazotization, amide bond formation, and carbon-nitrogen coupling reactions. The strategic placement of the nitro and trifluoromethyl groups makes the initial compound a planned precursor for these more advanced synthetic steps. nih.gov
The process of using a stable, well-defined starting material like this compound allows for controlled, stepwise modifications, which is a fundamental strategy in the total synthesis of complex target molecules.
Precursor for the Development of Advanced Organic Building Blocks
In modern synthetic chemistry, "building blocks" are functionalized molecules used for the modular assembly of larger compounds, playing a crucial role in medicinal chemistry and materials science. sigmaaldrich.comfluorochem.co.uk this compound serves as a primary precursor for the creation of more advanced and functionally diverse building blocks. The inherent reactivity of the nitro group is central to this role. nih.gov
The conversion of this compound into its amino derivative is a prime example of its use in generating a more advanced building block. The resulting compound, methyl 3-amino-4-(trifluoromethyl)benzoate, is considered an advanced building block because the newly introduced amino group provides a reactive handle for further elaboration, a feature the parent nitro compound lacks. This new amine is a valuable component for combinatorial chemistry, where it can be reacted with various partners to create large libraries of related compounds for drug discovery screening. lifechemicals.com
The transformation from a relatively simple nitro compound to a more versatile amino compound highlights a key strategy in organic synthesis: creating value and complexity from readily available starting materials.
Table 1: Transformation into an Advanced Building Block
| Starting Compound | Transformation | Resulting Building Block | Key Reactive Group |
| This compound | Reduction of the nitro group | Methyl 3-amino-4-(trifluoromethyl)benzoate | Amino group (-NH₂) |
Utility in the Synthesis of Diverse Fluorine-Containing Organic Compounds
The incorporation of fluorine into organic molecules is a major focus in medicinal and agricultural chemistry, as it can dramatically improve a compound's metabolic stability, binding affinity, and other pharmacological properties. mdpi.combiesterfeld.no Approximately 30% of drugs and 50% of crop protection products currently in development contain fluorine. biesterfeld.no
This compound is an important tool for synthesizing diverse fluorine-containing compounds because it provides a reliable method for introducing the trifluoromethyl (-CF₃) group into a molecular scaffold. The compound acts as a carrier for the -CF₃ group, while the other functional groups on the ring are modified to build the final target molecule.
The reduction of the nitro group, as previously discussed, is a key example. This reaction produces a new trifluoromethyl-containing aniline derivative that retains the valuable -CF₃ group. This new building block can then be used to synthesize a variety of more complex fluorinated molecules. For example, the amino group can be acylated to form amides or used in coupling reactions to form new carbon-nitrogen bonds, all while preserving the trifluoromethyl substituent. This utility makes this compound a valuable starting point in programs aimed at developing novel fluorinated drugs and agrochemicals. mdpi.combiesterfeld.no
Table 2: Potential Derivatives from this compound
| Starting Compound | Key Intermediate | Potential Final Product Class |
| This compound | Methyl 3-amino-4-(trifluoromethyl)benzoate | Fluorine-Containing Amides |
| This compound | Methyl 3-amino-4-(trifluoromethyl)benzoate | Fluorine-Containing Sulfonamides |
| This compound | Methyl 3-amino-4-(trifluoromethyl)benzoate | Fluorine-Containing Urea Derivatives |
Interdisciplinary Research Perspectives: Medicinal and Agrochemical Applications
Design and Synthesis of Trifluoromethylated New Chemical Entities (NCEs)
The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in modern drug design to enhance the therapeutic potential of organic molecules. google.comrsc.org This functional group can significantly alter a compound's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding selectivity. google.com The pursuit of NCEs containing the -CF3 group is a highly active area of research, with chemists continuously developing more efficient and cost-effective methods for trifluoromethylation. rsc.org Many fluorine-containing compounds have found applications as pharmaceuticals and agricultural chemicals, with the trifluoromethyl group being of particular interest since its relationship with biological activity was first reported in the 1950s. patsnap.com
The trifluoromethyl group is a key functional group in medicinal chemistry, profoundly influencing a molecule's properties to optimize it as a drug candidate. google.compatsnap.com Its presence can enhance metabolic stability, bioavailability, and binding affinity. google.com The C-F bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly stable against metabolic degradation. wikipedia.org This increased stability, combined with enhanced lipophilicity, can improve a drug's in vivo uptake and transport. wikipedia.org
The -CF3 group's strong electron-withdrawing nature and size distinguish it from a simple methyl group, leading to significant changes in biological activity. wikipedia.org This can improve interactions with biological targets through enhanced hydrogen bonding and electrostatic forces. wikipedia.org While replacing a methyl group with a trifluoromethyl group does not guarantee improved bioactivity, a statistical analysis of thousands of compound pairs showed that in nearly 10% of cases, the substitution could increase biological activity by at least a factor of ten. patsnap.com The -CF3 group often serves as a bioisostere for chlorine, given their similar steric demands. wikipedia.org Research has shown that trifluoromethylated compounds preferentially interact with specific amino acid residues in proteins, such as phenylalanine, methionine, and leucine, which can be exploited in rational drug design. patsnap.com
Table 1: Comparison of Physicochemical Properties: Methyl vs. Trifluoromethyl Group
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Impact on Molecular Profile |
|---|---|---|---|
| Hansch Lipophilicity Parameter (π) | +0.56 | +0.88 | -CF₃ increases lipophilicity, potentially enhancing membrane permeability. wikipedia.org |
| Electronegativity | Lower | Substantially Higher | The strong electron-withdrawing nature of -CF₃ alters electronic distribution, affecting pKa and receptor binding interactions. patsnap.com |
| Steric Size (Van der Waals radius) | Larger than H | Larger than -CH₃ | Can lead to improved binding affinity and selectivity through enhanced hydrophobic interactions. wikipedia.org |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to metabolic oxidation | The high strength of the C-F bond (485.3 kJ/mol) compared to the C-H bond (414.2 kJ/mol) confers high metabolic stability. wikipedia.org |
| Bioisosteric Replacement | - | Often used as a bioisostere for Chlorine (Cl). | Allows for fine-tuning of steric and electronic properties while maintaining a similar size to a chlorine atom. wikipedia.org |
Synthetic Pathways to Potential Pharmaceutical Leads Derived from Methyl 3-nitro-4-(trifluoromethyl)benzoate
This compound is a versatile chemical intermediate for the synthesis of more complex molecules with pharmaceutical potential. The compound features two key functional groups that are amenable to a variety of chemical transformations: the nitro group and the methyl ester. The nitro group can be readily reduced to an amino group, which then serves as a handle for a vast array of subsequent reactions, including amide bond formation and the construction of heterocyclic rings.
The reduction of the nitro group on the benzoate (B1203000) ring creates methyl 3-amino-4-(trifluoromethyl)benzoate. bldpharm.comchemicalbook.com This resulting aniline (B41778) derivative is a critical building block. The amino group can act as a nucleophile, enabling the synthesis of diverse structures. For instance, it can be acylated, alkylated, or used as a component in cyclization reactions to form heterocyclic systems, which are common scaffolds in many approved drugs.
The transformation of this compound into pharmaceutical leads hinges on strategic structural modifications. A primary and highly effective modification is the reduction of the nitro group to an amine, yielding methyl 3-amino-4-(trifluoromethyl)benzoate. bldpharm.com This intermediate opens the door to building complex molecular architectures.
A compelling example of this strategy's potential can be seen in the synthesis of 8-nitrobenzothiazinones (BTZs), a potent class of antitubercular agents. nih.govresearchgate.net While the direct precursor for BTZs is often 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, the synthetic logic is highly relevant. nih.gov The synthesis involves activating the carboxylic acid and reacting it with a thiourea (B124793) derivative to construct the thiazinone ring system. nih.gov The nitro group in the final BTZ molecule is essential for its mechanism of action; it is reduced within the bacterium to a nitroso derivative that covalently binds to and inhibits the enzyme DprE1, which is crucial for building the mycobacterial cell wall. nih.govacs.org
This pathway highlights how the nitro- and trifluoromethyl-substituted phenyl core of a compound like this compound can be elaborated into a highly active pharmaceutical agent. The amino intermediate derived from it could similarly be used to synthesize a variety of heterocyclic systems, such as benzimidazoles, benzoxazoles, or quinazolinones, which are privileged structures in medicinal chemistry. rsc.org
Table 2: Potential Synthetic Pathway from this compound
| Step | Starting Material / Intermediate | Reaction | Product / Intermediate | Potential Application / Next Step |
|---|---|---|---|---|
| 1 | This compound | Reduction of nitro group (e.g., H₂, Pd/C) | Methyl 3-amino-4-(trifluoromethyl)benzoate bldpharm.com | Key building block for further diversification. google.com |
| 2 | Methyl 3-amino-4-(trifluoromethyl)benzoate | Hydrolysis of ester (e.g., NaOH, H₂O) | 3-Amino-4-(trifluoromethyl)benzoic acid | Precursor for amide bond coupling or heterocycle synthesis. |
| 3 | 3-Amino-4-(trifluoromethyl)benzoic acid | Reaction with thiourea derivatives (analogy) | Benzothiazinone (BTZ) analogues nih.govresearchgate.net | Development of novel antitubercular agents. nih.gov |
| 3a | Methyl 3-amino-4-(trifluoromethyl)benzoate | Condensation with ortho-diamines | Benzimidazole derivatives rsc.org | Exploration for antiviral, antifungal, or anticancer activity. |
Development of Agrochemicals Utilizing the Compound Framework
The trifluoromethylphenyl scaffold is not only significant in medicinal chemistry but also a cornerstone in the agrochemical industry. The inclusion of fluorine-containing groups like -CF3 can enhance the efficacy and metabolic stability of herbicides, insecticides, and fungicides. researchgate.net
A prominent example of an agrochemical that shares the core structural elements of this compound is the herbicide Acifluorfen. wikipedia.orggoogle.com Acifluorfen is a post-emergence herbicide used to control broadleaf weeds and grasses in crops such as soybeans and peanuts. wikipedia.org Its chemical structure is 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid. It features the critical nitro- and trifluoromethyl-substituted phenyl ring.
The mechanism of action for Acifluorfen involves the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase. wikipedia.org This inhibition leads to the accumulation of a photosensitizing molecule, protoporphyrin IX, which causes rapid cell membrane damage (lipid peroxidation) upon exposure to light, resulting in chlorosis and desiccation of the weed. wikipedia.org The synthesis of Acifluorfen often involves an Ullmann condensation between a trifluoromethyl-substituted phenol (B47542) and a nitro-substituted benzene (B151609) derivative, highlighting the industrial relevance of this chemical framework. patsnap.comwikipedia.org The development of such molecules underscores the value of the trifluoromethyl-nitro-aromatic motif as a foundational element in designing effective crop protection agents.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methyl 3-amino-4-(trifluoromethyl)benzoate |
| 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid |
| Benzothiazinones (BTZs) |
| Acifluorfen |
| Protoporphyrin IX |
| Benzimidazoles |
| Benzoxazoles |
| Quinazolinones |
| 3-Amino-4-(trifluoromethyl)benzoic acid |
| Phenylalanine |
| Methionine |
| Leucine |
| Chlorine |
| Methyl |
| Trifluoromethyl |
| Thionyl chloride |
| Thiourea |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as the cornerstone for the structural elucidation of methyl 3-nitro-4-(trifluoromethyl)benzoate, providing detailed information about the hydrogen, carbon, and fluorine atomic environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and methyl protons. The electron-withdrawing nature of the nitro and trifluoromethyl groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region.
A singlet is expected for the methyl ester protons (-OCH₃), typically appearing in the range of δ 3.9–4.1 ppm. The aromatic region should display a characteristic pattern for the three protons on the benzene (B151609) ring. The proton situated between the nitro and trifluoromethyl groups is expected to be the most deshielded, likely appearing as a doublet in the δ 8.5–8.7 ppm range. The remaining two aromatic protons would also exhibit splitting patterns, such as doublets or doublet of doublets, with chemical shifts anticipated between δ 7.8–8.0 ppm. The precise coupling constants (J values) would provide definitive information on the connectivity of these protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| 8.5 – 8.7 | d | Ar-H |
| 7.8 – 8.0 | m | Ar-H |
| 3.9 – 4.1 | s | -OCH₃ |
Note: Predicted data based on the analysis of similar structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides a detailed carbon framework of the molecule. The ester carbonyl carbon is expected to resonate at the downfield end of the spectrum, typically in the region of δ 165–168 ppm. The carbon atom of the trifluoromethyl group is anticipated to appear as a quartet due to coupling with the three fluorine atoms, with a chemical shift in the range of δ 120–125 ppm.
The aromatic carbons will show a range of chemical shifts influenced by the substituents. The carbons directly attached to the electron-withdrawing nitro and trifluoromethyl groups will be significantly deshielded. The carbon bearing the trifluoromethyl group and the carbon bearing the nitro group are expected to have distinct chemical shifts, providing key structural information.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| 165 – 168 | s | C=O |
| ~148 | s | C-NO₂ |
| ~135 | q | C-CF₃ |
| 120 – 135 | m | Aromatic C-H |
| ~122 | s | Aromatic C |
| ~53 | s | -OCH₃ |
Note: Predicted data based on the analysis of similar structures. Actual experimental values may vary.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
¹⁹F NMR spectroscopy is a powerful tool for the characterization of fluorinated compounds. For this compound, a single sharp signal is expected in the ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is sensitive to the electronic environment of the aromatic ring. Based on data from analogous compounds such as 1-nitro-3-(trifluoromethyl)benzene, the chemical shift for the -CF₃ group is anticipated to be in the range of δ -60 to -65 ppm, relative to a standard like CFCl₃.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in the molecule.
Interpretation of Characteristic Vibrational Modes and Functional Group Analysis
The FT-IR spectrum of this compound will be characterized by several key absorption bands. The strong carbonyl (C=O) stretching vibration of the ester group is expected to appear in the region of 1720-1740 cm⁻¹. The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch typically found around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.
The C-F stretching vibrations of the trifluoromethyl group are expected to be strong and appear in the region of 1100-1200 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-O stretching of the ester group will likely produce a band in the 1200-1300 cm⁻¹ region. The aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ range.
Table 3: Predicted FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| >3000 | Medium | Aromatic C-H Stretch |
| 1720 - 1740 | Strong | C=O Stretch (Ester) |
| 1530 - 1550 | Strong | Asymmetric NO₂ Stretch |
| 1340 - 1360 | Strong | Symmetric NO₂ Stretch |
| 1100 - 1200 | Strong | C-F Stretch (CF₃) |
| 1200 - 1300 | Strong | C-O Stretch (Ester) |
| 1400 - 1600 | Medium-Weak | Aromatic C=C Stretch |
Note: Predicted data based on the analysis of similar structures. Actual experimental values may vary.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry confirms the molecular weight of the compound and provides insight into its fragmentation pattern, further corroborating the proposed structure. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight of approximately 249.02 g/mol .
A prominent fragmentation pathway would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester functionality, resulting in a fragment ion at m/z 218. Further fragmentation could involve the loss of the nitro group (-NO₂) or carbon monoxide (CO), leading to other characteristic fragment ions.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Fragment Ion |
| 249 | [M]⁺ |
| 218 | [M - OCH₃]⁺ |
| 203 | [M - NO₂]⁺ |
| 190 | [M - OCH₃ - CO]⁺ |
Note: Predicted fragmentation pattern based on the structure. Actual experimental results may show additional fragments.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from other components in a mixture based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI).
The resulting mass spectrum provides a distinct fragmentation pattern that functions as a molecular fingerprint. The molecular ion peak [M]⁺ for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. For the chemical formula C₉H₆F₃NO₄, the expected molecular ion peak is at m/z 263.
The fragmentation of the molecule under EI conditions is predictable and provides structural confirmation. Key fragmentation pathways for this compound are anticipated to involve the cleavage of its functional groups. Common losses include the methoxy group (-OCH₃) and the nitro group (-NO₂). For instance, the loss of the methoxy radical from the molecular ion would result in a significant fragment ion.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Fragment Description | Chemical Formula of Lost Fragment | Resulting Ion (m/z) |
|---|---|---|
| Molecular Ion | - | 263 |
| Loss of Methoxy Radical | •OCH₃ | 232 |
| Loss of Nitro Group | •NO₂ | 217 |
This table is predictive, based on common fragmentation patterns for aromatic esters and nitro compounds.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound. Unlike nominal mass spectrometry, which provides integer masses, HRMS measures the mass-to-charge ratio to several decimal places. This high accuracy allows for the calculation of a unique elemental formula.
For this compound, the theoretical monoisotopic mass can be calculated from the exact masses of its constituent isotopes (⁹C, ⁶H, ³F, ¹N, ⁴O). This precise mass measurement is critical for distinguishing the compound from other molecules that may have the same nominal mass but different elemental formulas. This capability is crucial for confirming the identity of newly synthesized compounds or for identifying unknowns in complex samples.
Table 2: HRMS Data for C₉H₆F₃NO₄
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₆F₃NO₄ |
| Nominal Mass | 263 amu |
The precision of HRMS allows for the confident assignment of the chemical formula C₉H₆F₃NO₄, ruling out other potential isobaric interferences.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. The presence of the nitro (-NO₂), trifluoromethyl (-CF₃), and methyl ester (-COOCH₃) groups significantly influences the energy of the electronic transitions.
The spectrum is expected to be characterized by absorptions arising from π → π* and n → π* transitions.
π → π transitions:* These high-energy transitions occur within the aromatic ring's conjugated π-system. The presence of strong electron-withdrawing groups like -NO₂ and -CF₃ alters the energy levels of the π molecular orbitals.
n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and ester groups) to an antibonding π* orbital of the aromatic ring.
Studies on similar nitroaromatic compounds show that the position and intensity of the absorption maxima are highly dependent on the molecular structure. nih.goviu.edu The absorption for nitroaromatics typically appears in a range from 210 nm to 270 nm. nih.goviu.edu The addition of multiple electron-withdrawing groups can lead to a blue shift (a shift to shorter wavelengths) in the absorption maximum. nih.goviu.edu
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Involved Orbitals | Expected Wavelength Region |
|---|---|---|
| π → π* | π (aromatic ring) → π* (aromatic ring) | Shorter wavelength (higher energy) |
X-ray Diffraction (XRD) for Solid-State Structural Determination and Crystal Packing
X-ray Diffraction (XRD) on a single crystal is the most definitive method for elucidating the three-dimensional atomic arrangement of a compound in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule.
While a specific crystal structure for this compound is not available in the reviewed literature, data from closely related isomers like Methyl 4-nitrobenzoate (B1230335) can illustrate the type of information obtained. researchgate.netnih.gov An XRD analysis of this compound would determine its crystal system, space group, and unit cell dimensions. It would also reveal key structural features, such as the planarity of the benzene ring and the dihedral angles between the ring and its substituents (the nitro, trifluoromethyl, and methoxycarbonyl groups).
Furthermore, XRD analysis illuminates the intermolecular forces that govern the crystal packing, such as hydrogen bonds, dipole-dipole interactions, and π–π stacking. For instance, in the crystal structure of Methyl 4-nitrobenzoate, the nitro group is nearly coplanar with the benzene ring, and adjacent molecules are linked by weak C-H···O hydrogen bonds. researchgate.netnih.gov
Table 4: Illustrative Crystallographic Data for the Related Isomer, Methyl 4-nitrobenzoate
| Parameter | Value | Source |
|---|---|---|
| Chemical Formula | C₈H₇NO₄ | researchgate.netnih.gov |
| Crystal System | Monoclinic | researchgate.netnih.gov |
| Space Group | P2₁/c | researchgate.netnih.gov |
| a (Å) | 7.109 (3) | researchgate.netnih.gov |
| b (Å) | 17.092 (6) | researchgate.netnih.gov |
| c (Å) | 7.193 (3) | researchgate.netnih.gov |
| β (°) | 116.292 (4) | researchgate.netnih.gov |
| Volume (ų) | 783.6 (5) | researchgate.netnih.gov |
This data is for Methyl 4-nitrobenzoate and is presented to demonstrate the capabilities of XRD analysis.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Methyl 3-nitrobenzoate |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has emerged as a principal computational method for investigating the properties of molecules like Methyl 3-nitro-4-(trifluoromethyl)benzoate. This is due to its favorable balance of computational cost and accuracy. DFT calculations allow for the prediction of a wide range of molecular characteristics, from geometric parameters to electronic behavior.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For molecules with rotatable bonds, such as the ester group in this compound, conformational analysis is crucial. This involves exploring the potential energy surface as a function of bond rotations to identify the various stable conformers and their relative energies.
In a related compound, methyl 3-nitrobenzoate, DFT studies have shown that the planarity of the O=C-O-C moiety with the benzene (B151609) ring is energetically favorable due to maximal overlap of π orbital systems. researchgate.net The rotational barrier around the C(ar)-C(carbonyl) bond was found to be significant, indicating a strong preference for specific orientations of the methyl ester group relative to the benzene ring. researchgate.net For this compound, similar DFT calculations would be necessary to fully elucidate its preferred conformations, taking into account the steric and electronic influences of the trifluoromethyl group.
| Parameter | Description | Typical Computational Finding |
|---|---|---|
| Bond Lengths | The distances between bonded atoms. | DFT calculations can predict bond lengths with high accuracy, which are influenced by the electron-withdrawing nature of the nitro and trifluoromethyl groups. |
| Bond Angles | The angles formed by three connected atoms. | The geometry around the benzene ring and the ester group is optimized to minimize steric hindrance and electronic repulsion. |
| Dihedral Angles | The angles between planes defined by four atoms, crucial for conformational analysis. | The orientation of the ester and nitro groups relative to the benzene ring is determined by the lowest energy conformers. |
The electronic properties of this compound are key to understanding its reactivity. DFT calculations provide valuable insights into these properties through the analysis of frontier molecular orbitals and the molecular electrostatic potential.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that respectively act as an electron donor and an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential (red and yellow areas) around the oxygen atoms of the nitro and ester groups, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms and the trifluoromethyl group, highlighting regions prone to nucleophilic attack. In a study of 4-methyl-3-nitrobenzoic acid, MEP analysis revealed the oxygen and nitrogen heteroatoms as the most probable nucleophilic sites. researchgate.net
| Property | Description | Predicted Characteristic for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Expected to be relatively low due to the presence of strong electron-withdrawing groups. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Expected to be relatively low, indicating a good electron acceptor. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A moderate to small gap is anticipated, suggesting potential for reactivity. |
| MEP - Negative Regions | Electron-rich areas, susceptible to electrophilic attack. | Likely located around the oxygen atoms of the nitro and ester groups. |
| MEP - Positive Regions | Electron-poor areas, susceptible to nucleophilic attack. | Expected around the trifluoromethyl group and aromatic protons. |
Natural Bonding Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. rsc.orgwisc.edu It provides a description of the bonding in terms of localized orbitals that correspond to the classical Lewis structure representation. wisc.edu NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugation and charge delocalization.
For this compound, NBO analysis would reveal the extent of electron delocalization from the benzene ring to the electron-withdrawing nitro and trifluoromethyl groups. It can also identify intramolecular hydrogen bonds and other non-covalent interactions that contribute to the molecule's stability. In a study of nitro-hydroxy-methoxy chalcone (B49325) isomers, NBO analysis indicated greater electron delocalization in the more planar s-cis conformers. ufms.br
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By comparing the calculated vibrational spectra with experimentally obtained spectra, the accuracy of the computational model can be validated, and the vibrational modes can be assigned to specific molecular motions. researchgate.net
For instance, in a study of 4-methyl-3-nitrobenzoic acid, DFT calculations were used to compute the vibrational frequencies, which showed good agreement with the experimental FTIR and FT-Raman spectra. researchgate.netscirp.orgresearchgate.net Similar studies on related nitro-containing aromatic compounds have demonstrated the utility of DFT in assigning characteristic vibrational modes, such as the symmetric and asymmetric stretching of the nitro group. nih.gov
Thermodynamic and Kinetic Computational Studies of Reaction Pathways
Computational methods can be employed to investigate the thermodynamics and kinetics of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the feasibility and rate of a reaction can be predicted.
For example, studies on the oxidation of biofuels have used computational methods to determine the potential energy surfaces and barrier heights for various reaction channels. nih.gov Similarly, the regioselectivity and molecular mechanism of cycloaddition reactions involving nitro-substituted compounds have been explored using quantum chemical calculations. mdpi.com Such studies on this compound could provide valuable information on its reactivity in various chemical transformations. Thermochemical studies on methyl nitrobenzoate isomers have combined experimental and computational data to determine enthalpies of formation and sublimation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling in Related Trifluoromethylated Benzoates
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes for Nitrotrifluoromethylated Benzoates
The current synthesis of nitrotrifluoromethylated benzoates often relies on classical nitration and esterification reactions. For instance, the synthesis of related compounds like methyl 3-nitrobenzoate involves the use of harsh and corrosive reagents such as concentrated nitric and sulfuric acids. aiinmr.comrsc.org A common approach for substituted benzoates involves the esterification of the corresponding carboxylic acid using an alcohol in the presence of a strong acid catalyst, often under reflux conditions. While effective, these methods present challenges related to safety, environmental impact, and substrate scope.
Future research must prioritize the development of more sustainable and efficient synthetic strategies. Key areas of focus include:
Catalytic Nitration: Investigating solid acid catalysts or milder nitrating agents to replace the hazardous mixed acid system.
Flow Chemistry: Utilizing microreactor technology for nitration and other transformations. This approach offers enhanced safety, better control over reaction parameters, and potential for higher yields and purity.
C-H Functionalization: Exploring direct C-H nitration or trifluoromethylation of benzoate (B1203000) precursors, which would offer a more atom-economical route by avoiding the need for pre-functionalized starting materials.
Biocatalysis: Engineering enzymes to perform selective nitration or other modifications on the aromatic ring under environmentally benign conditions.
A comparison of current and potential future synthetic strategies is outlined below.
| Strategy | Current Methods | Future Directions | Potential Advantages of Future Methods |
| Nitration | Concentrated H₂SO₄/HNO₃ aiinmr.comrsc.org | Solid acid catalysts, flow chemistry, enzymatic nitration | Improved safety, reduced waste, higher selectivity, milder conditions |
| Esterification | Acid-catalyzed reflux (e.g., H₂SO₄/Methanol) | Enzyme-catalyzed esterification, advanced dehydrating agents | Greener process, avoids harsh acids, potential for higher purity |
| Overall Process | Multi-step batch processes google.comdigitellinc.com | Continuous flow synthesis, one-pot multi-reaction sequences | Increased efficiency, better scalability, reduced manual handling |
Exploration of Expanded Reactivity Profiles for New Chemical Transformations
The reactivity of methyl 3-nitro-4-(trifluoromethyl)benzoate is largely dictated by its three functional groups. The nitro group can be readily reduced to an amine, and the trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under specific conditions. However, a vast potential for new chemical transformations remains untapped.
Future research should aim to expand the known reactivity of this compound:
Selective Reductions: Developing protocols for the selective reduction of the nitro group in the presence of the ester, or the partial reduction to a hydroxylamine (B1172632) or nitroso derivative, would provide access to a wider range of synthetic intermediates.
Cross-Coupling Reactions: Investigating the utility of this molecule in modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The trifluoromethyl group's influence on the electronic nature of the ring could lead to unique reactivity and regioselectivity.
Photochemical and Electrochemical Transformations: Exploring light- or electricity-driven reactions to activate the molecule in novel ways, potentially enabling transformations that are inaccessible through traditional thermal methods.
Domino Reactions: Designing reaction sequences where the initial transformation of one functional group triggers subsequent reactions at other sites, allowing for the rapid construction of molecular complexity from this single building block.
Advanced Applications in Targeted Synthesis of Complex Molecules
This compound is recognized as a useful intermediate for synthesizing more complex molecules, particularly in medicinal chemistry where the trifluoromethyl group is known to enhance pharmacokinetic properties like metabolic stability and bioavailability. Its known biological activities, including potential antimicrobial and anti-inflammatory properties, further underscore its value as a scaffold for drug discovery.
Future applications should focus on the strategic incorporation of this moiety into the targeted synthesis of complex, high-value molecules.
Pharmaceuticals: The reduced form, methyl 3-amino-4-(trifluoromethyl)benzoate, is a key precursor for a variety of pharmacologically active agents. Future work could target the synthesis of novel kinase inhibitors, anti-infective agents, or central nervous system drugs by elaborating on this amino-benzoate core.
Agrochemicals: The combination of nitro and trifluoromethyl groups is a common feature in many modern pesticides and herbicides. This compound could serve as a starting point for the discovery of new agrochemicals with improved efficacy and environmental profiles.
Materials Science: The electron-deficient nature of the aromatic ring makes it an interesting candidate for incorporation into organic electronic materials, such as those used in OLEDs or as n-type semiconductors.
Computational Design and Prediction of Novel Derivatives with Enhanced Properties and Functions
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. daneshyari.commdpi.com DFT methods can effectively calculate ground-state electronic structures, while Time-Dependent DFT (TD-DFT) can predict excitation energies and absorption spectra. daneshyari.com Such calculations can provide insight into structure-property relationships and help screen for the most promising candidate molecules before committing to costly and time-consuming laboratory synthesis. daneshyari.comeurekaselect.com
The application of computational methods to this compound and its derivatives represents a significant area for future growth.
Rational Drug Design: Computational docking and molecular dynamics simulations can be used to design derivatives that bind more effectively to specific biological targets, such as enzymes or receptors.
Predicting Reactivity: DFT calculations can be used to model reaction mechanisms and predict the regioselectivity of electrophilic or nucleophilic attack, helping to optimize reaction conditions and predict the outcomes of new transformations. mdpi.com For example, calculations can clarify the directing effects of the competing electron-withdrawing groups on the ring. brainly.com
Tuning Electronic Properties: By computationally modeling the effects of adding different substituents to the aromatic ring, researchers can rationally design new derivatives with tailored electronic properties (e.g., HOMO/LUMO energy gap) for applications in materials science. researchgate.net
| Computational Approach | Application Area | Predicted Properties / Insights | Relevant Research |
| Density Functional Theory (DFT) | Reactivity Prediction | HOMO/LUMO energies, charge distribution, reaction barriers, regioselectivity | mdpi.comeurekaselect.com |
| Time-Dependent DFT (TD-DFT) | Materials Science | Electronic absorption spectra, excitation energies, optical properties | daneshyari.com |
| Molecular Docking / Dynamics | Medicinal Chemistry | Binding affinity to biological targets, structure-activity relationships (SAR) |
By leveraging these advanced computational tools, the discovery and development of novel derivatives of this compound with enhanced properties and functions can be significantly accelerated.
Q & A
Basic Questions
Q. What are the optimal conditions for synthesizing Methyl 3-nitro-4-(trifluoromethyl)benzoate via esterification?
- Methodological Answer : The esterification of 3-nitro-4-(trifluoromethyl)benzoic acid typically employs methanol and a catalytic acid (e.g., H₂SO₄) under reflux. Key considerations include:
- Precursor purity : Ensure the benzoic acid derivative is free of moisture to avoid side reactions .
- Temperature control : Maintain reflux temperatures (~65–70°C) to drive the reaction while preventing decomposition of the trifluoromethyl group .
- Workup : Neutralize excess acid with NaHCO₃ and purify via recrystallization (e.g., using ethanol/water mixtures) to isolate the ester .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify the methyl ester peak at δ 3.9–4.1 ppm and aromatic protons influenced by electron-withdrawing groups (nitro: δ 8.5–8.7 ppm; trifluoromethyl: δ 7.8–8.0 ppm) .
- ¹³C NMR : Confirm the ester carbonyl (~165–168 ppm) and CF₃ carbon (~120–125 ppm, quartet due to J coupling) .
- Mass Spectrometry (EI-MS) : Look for molecular ion [M]⁺ at m/z 263.03 (calculated for C₉H₆F₃NO₄) and fragmentation patterns (e.g., loss of –OCH₃) .
Q. How can impurities from incomplete esterification be resolved during purification?
- Methodological Answer : Use a combination of column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do electronic effects of the nitro and trifluoromethyl groups influence regioselectivity in subsequent substitution reactions?
- Methodological Answer :
- Nitro Group : Strongly deactivating (-I, -M), directing electrophiles to the meta position. However, steric hindrance from the trifluoromethyl group may alter reactivity .
- Trifluoromethyl Group : Moderately deactivating (-I) but ortho/para-directing. Computational studies (DFT) can predict dominant pathways. For example, nitration at C3 and CF₃ at C4 create competing electronic effects, favoring nucleophilic attack at C5 or C6 .
Q. What strategies enable selective reduction of the nitro group without affecting the trifluoromethyl moiety?
- Methodological Answer :
- Catalytic Hydrogenation : Use Pd/C or Raney Ni under mild H₂ pressure (1–2 atm) in ethanol at 25°C. Monitor reaction progress via IR (disappearance of –NO₂ stretch at ~1520 cm⁻¹) .
- Chemoselective Agents : Sodium dithionite (Na₂S₂O₄) in aqueous THF selectively reduces nitro to amine while preserving CF₃ .
Q. How can steric hindrance from the trifluoromethyl group be mitigated during Suzuki-Miyaura coupling?
- Methodological Answer :
- Ligand Design : Bulky ligands (e.g., SPhos or XPhos) improve catalytic efficiency by reducing steric clashes .
- Microwave Assistance : Enhanced reaction rates under microwave irradiation (100°C, 30 min) minimize side reactions .
- Substrate Pre-activation : Convert the ester to a boronate ester intermediate to improve coupling yields .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported melting points for this compound?
- Methodological Answer :
- Source Validation : Cross-reference peer-reviewed journals (e.g., Chemical Monthly) over vendor catalogs. For example, Kanto Reagents reports mp 123–124°C for a related nitrile compound, but synthetic protocols in journals may report variations due to polymorphs .
- Recalibration : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under N₂ to confirm thermal behavior .
Applications in Drug Discovery
Q. What role does this compound play as a precursor in medicinal chemistry?
- Methodological Answer :
- Pharmacophore Development : The nitro group can be reduced to an amine for amide bond formation, while the CF₃ group enhances metabolic stability. For example, it serves as an intermediate in kinase inhibitors targeting EGFR or FLT3 .
- SAR Studies : Introduce substituents at C5 to modulate logP and bioavailability. Computational docking (AutoDock Vina) can predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
